2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid
Description
2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is a synthetic unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to shield the amino functionality during solid-phase assembly, enabling selective deprotection under mild basic conditions . The compound’s structure comprises a butanoic acid backbone with an Fmoc-protected aminomethyl substituent at the C2 position. This design allows incorporation into peptide chains while conferring stability against side reactions.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161269 | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-95-7 | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Fmoc Protection via (9H-Fluoren-9-ylmethoxy)Carbonyl Chloride
The most common preparation involves alkylation of 2-(aminomethyl)butanoic acid followed by Fmoc protection. In this method, 2-(aminomethyl)butanoic acid is reacted with (9H-fluoren-9-ylmethoxy)carbonyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A tertiary amine base, typically N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), facilitates the nucleophilic substitution by deprotonating the amine group.
Reaction Conditions:
- Molar Ratio: 1:1.2 (amine-to-Fmoc chloride)
- Temperature: 0–25°C
- Time: 4–12 hours
- Workup: Precipitation in cold diethyl ether or aqueous acid wash
This method yields the target compound with >85% purity, though residual solvents and unreacted starting materials necessitate purification via recrystallization or reverse-phase chromatography.
Active Ester Strategy Using (9H-Fluoren-9-ylmethoxy)Carbonyl-OSu
An alternative approach employs the N-hydroxysuccinimide (OSu) ester of the Fmoc group. 2-(Aminomethyl)butanoic acid is coupled with (9H-fluoren-9-ylmethoxy)carbonyl-OSu in tetrahydrofuran (THF) or acetonitrile. The reaction proceeds under mild conditions (pH 8–9) with catalytic 4-dimethylaminopyridine (DMAP).
Advantages:
- Reduced racemization risk compared to chloride methods
- Higher compatibility with acid-sensitive substrates
Post-reaction, the product is isolated via solvent evaporation and purified via silica gel chromatography using ethyl acetate/hexane gradients.
Solid-Phase Synthesis Integration
Recent patents describe integrating the synthesis into solid-phase peptide assembly. The carboxyl group of 2-(aminomethyl)butanoic acid is anchored to a resin (e.g., Wang or Rink amide resin), followed by on-resin Fmoc protection. This method minimizes solubility challenges and enables direct incorporation into peptide chains.
Key Steps:
- Resin activation with hydroxybenzotriazole (HOBt)
- Coupling with 2-(aminomethyl)butanoic acid
- Fmoc protection using (9H-fluoren-9-ylmethoxy)carbonyl chloride
- Cleavage from resin using trifluoroacetic acid (TFA)
This approach achieves >90% yield but requires specialized equipment for resin handling.
Optimization and Challenges
Stereochemical Control
The chiral center at C2 of the butanoic acid backbone necessitates enantioselective synthesis. Asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures are employed to obtain the (S)-enantiomer, which is preferred in peptide therapeutics.
Example:
Side Reactions and Mitigation
- Fmoc Cleavage: Premature deprotection under basic conditions is avoided by maintaining pH <8.5 during synthesis.
- Diketopiperazine Formation: Minimized by using bulky bases (e.g., DIEA) and low temperatures.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H), 7.42 (t, 2H), 4.32 (d, 2H, CH2-Fmoc), 4.22 (t, 1H, Fmoc-CH), 3.12 (m, 2H, NHCH2), 2.35 (m, 1H, CH(CH2)), 1.45 (m, 2H, CH2), 1.21 (d, 3H, CH3).
High-Performance Liquid Chromatography (HPLC):
Comparative Data Table
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc Chloride | DIEA, Fmoc-Cl | DMF | 78 | 85 |
| Fmoc-OSu | DMAP, Fmoc-OSu | THF | 82 | 92 |
| Solid-Phase | HOBt, Resin | DCM | 91 | 95 |
Applications in Peptide Synthesis
The compound serves as a building block for introducing non-natural amino acids into peptides. Its steric bulk enhances protease resistance, making it valuable for therapeutic peptides. Patent US20230026641A1 highlights its role in synthesizing cyclic peptides with improved pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other secondary amines.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like carbodiimides or phosphonium salts.
Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF or dichloromethane.
Substitution: Nucleophiles like alcohols or amines in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Esters, amides, or other functionalized derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Backbone-Substituted Analogs
Key Findings :
- Piperidine-substituted analogs (e.g., compound 4 in ) exhibit increased solubility in organic solvents (e.g., DMF, CH2Cl2) compared to the parent compound due to the tertiary amine group .
- Aryl-substituted derivatives (e.g., 4-iodophenyl in ) enable conjugation with imaging agents or bioactive molecules, expanding utility in targeted drug delivery.
- Branched-chain analogs (e.g., ) introduce steric hindrance, modulating peptide secondary structures like β-sheets or α-helices .
Functional Group Variations
Table 2: Functional Group Comparison
Key Findings :
Key Findings :
Biological Activity
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid, commonly referred to as Fmoc-D-Abu-OH, is a derivative of butanoic acid that has gained attention for its potential biological activities. This compound is notable for its applications in peptide synthesis and its role as a building block in the development of bioactive peptides.
The molecular formula of Fmoc-D-Abu-OH is C19H19NO4, with a molecular weight of 325.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Antimicrobial Properties
Recent studies have indicated that derivatives of Fmoc-D-Abu-OH exhibit antimicrobial activity against various bacterial strains. For instance, research highlighted that certain modifications to the butanoic acid structure can enhance the efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that Fmoc-D-Abu-OH can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Activity
Emerging research indicates that Fmoc-D-Abu-OH may possess neuroprotective properties. In animal models, administration of the compound has been associated with reduced neuronal apoptosis and improved cognitive function following induced oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at Vrije Universiteit Brussel investigated the antimicrobial properties of various Fmoc-protected amino acids, including Fmoc-D-Abu-OH. The results showed significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic agent. -
Inflammation Model
In a controlled experiment, macrophages treated with Fmoc-D-Abu-OH showed a marked decrease in cytokine release compared to untreated controls. This study underscores the compound's ability to modulate immune responses and suggests its utility in developing anti-inflammatory therapies. -
Neuroprotection in Rodent Models
A rodent model was utilized to assess the neuroprotective effects of Fmoc-D-Abu-OH against oxidative stress induced by kainic acid. Results indicated that treatment with the compound significantly reduced markers of neuronal damage and improved behavioral outcomes in cognitive tests.
Q & A
Q. What are the standard synthetic routes for 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid?
The synthesis typically involves:
- Step 1: Protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., in dichloromethane with diisopropylethylamine) .
- Step 2: Alkylation or coupling reactions to introduce the butanoic acid backbone. Automated peptide synthesizers may be employed for scalability .
- Step 3: Deprotection and purification via flash chromatography or HPLC. Common solvents include THF or DCM, with reaction temperatures controlled between 0°C–25°C .
- Key reagents: Fmoc-Cl, LiAlH4 (reduction), and KMnO4 (oxidation) .
Q. How is this compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm backbone structure and substituent positions. For example, the Fmoc group shows aromatic proton signals at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₁NO₆: 383.4 g/mol) .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the recommended storage and handling protocols?
- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid exposure to strong acids/bases, which may cleave the Fmoc group .
- Handling: Use in a well-ventilated fume hood with PPE (gloves, lab coat). Monitor for decomposition via TLC or HPLC if stored long-term .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Catalyst screening: Evaluate coupling agents like HATU or DCC for efficiency in peptide bond formation .
- Temperature control: Use microwave-assisted synthesis to reduce reaction times (e.g., 50°C for 30 minutes vs. 24 hours conventionally) .
- Yield tracking: Compare isolated yields across three independent trials to identify reproducibility issues .
Q. How to resolve contradictions in NMR data for structural isomers?
- 2D NMR techniques: Use HSQC and HMBC to differentiate between regioisomers (e.g., distinguishing α- vs. β-substitution on the butanoic acid backbone) .
- Dynamic exchange analysis: Variable-temperature NMR can detect conformational changes affecting peak splitting .
- Cross-validation with X-ray crystallography: Resolve ambiguous assignments by crystallizing derivatives (e.g., methyl esters) .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization: Freeze-dry the compound to prevent hydrolysis, especially if the butanoic acid moiety is prone to degradation .
- Inert atmosphere storage: Use argon or nitrogen to minimize oxidation of sensitive functional groups (e.g., methoxy substituents) .
- Stability assays: Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) and quantify impurities via LC-MS .
Q. How to design analogs with enhanced bioactivity while retaining Fmoc protection?
- Substituent modification: Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to modulate electronic properties and binding affinity .
- Backbone elongation: Replace butanoic acid with longer-chain carboxylic acids (e.g., pentanoic acid) to explore steric effects in peptide interactions .
- Biological testing: Screen analogs against target enzymes (e.g., proteases) using fluorescence-based assays to quantify inhibition constants (Ki) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
